molecular formula C51H63N2P B3102209 (R)-DTB-SpiroPAP CAS No. 1415636-82-6

(R)-DTB-SpiroPAP

Cat. No. B3102209
CAS RN: 1415636-82-6
M. Wt: 735.0
InChI Key: NVZSJGBGNHNBSQ-NLXJDERGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-DTB-SpiroPAP, also known as (R)-1,2-dithio-bis(3-phenylpropionyl)amine, is a novel and versatile synthetic compound used in scientific research. It is a small molecule that can be used in various applications, such as biochemical and physiological studies, to further our understanding of the mechanisms of action of various biological processes.

Scientific Research Applications

(R)-DTB-SpiroPAP has a wide range of scientific research applications. It has been used to study the mechanisms of action of various biological processes, such as protein-protein interactions and enzyme-substrate interactions. It has also been used to study the effects of various drugs and hormones on cells and tissues. Additionally, it has been used to study the effects of various environmental toxins on cells and tissues.

Mechanism of Action

The mechanism of action of (R)-DTB-SpiroPAP is not fully understood. However, it is believed to interact with proteins and enzymes through a variety of mechanisms. It has been shown to interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, it has been shown to interact with the active sites of enzymes, which can lead to changes in their activity.
Biochemical and Physiological Effects
(R)-DTB-SpiroPAP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. Additionally, it has been shown to inhibit the activity of a variety of transporters, such as amino acid transporters and metal ion transporters. It has also been shown to modulate the activity of a variety of receptors, such as G-protein coupled receptors and ion channels.

Advantages and Limitations for Lab Experiments

(R)-DTB-SpiroPAP has a number of advantages and limitations for lab experiments. One of the major advantages of (R)-DTB-SpiroPAP is its low cost and easy availability. Additionally, it is a small molecule, which makes it easy to handle and store. However, one of the major limitations of (R)-DTB-SpiroPAP is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for (R)-DTB-SpiroPAP research. One of the major areas of research is the development of new and improved synthesis methods for (R)-DTB-SpiroPAP. Additionally, research is needed to further understand the mechanisms of action of (R)-DTB-SpiroPAP, as well as its biochemical and physiological effects. Furthermore, research is needed to explore the potential therapeutic applications of (R)-DTB-SpiroPAP. Finally, research is needed to explore the potential environmental applications of (R)-DTB-SpiroPAP.

properties

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZSJGBGNHNBSQ-NLXJDERGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H63N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-DTB-SpiroPAP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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